2-Propyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an oxazole ring, a pyridine moiety, and a nitrile group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyridine and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine and a nitrile source can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of solvents, temperature, and reaction time are critical parameters that influence the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and pyridine-containing molecules. Examples are:
- 2-propyl-5-{[(pyridin-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
- 2-propyl-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substitution pattern and the presence of both the oxazole and pyridine rings.
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-propyl-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-2-4-12-17-11(7-14)13(18-12)16-9-10-5-3-6-15-8-10/h3,5-6,8,16H,2,4,9H2,1H3 |
InChI Key |
FJMIXVCXEAMKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(O1)NCC2=CN=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.